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molecular formula C10H12BrClO2 B8521968 1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanol

1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanol

Cat. No. B8521968
M. Wt: 279.56 g/mol
InChI Key: PLRGUWUDGVQVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199982B2

Procedure details

Sodium tetrahydroborate (0.31 g, 8.1 mmol) was added to a mixture of 1-(3-bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone (1.5 g, 5.4 mmol) in methanol (25 mL) at 0° C. and the resultant reaction mixture was stirred at room temperature for 1 hour. The solvent was removed and the resulting residue was diluted with ethyl acetate, washed with sat. NaHCO3, water, brine, then dried over Na2SO4, filtered and concentrated. The crude product was purified by silica gel chromatography, eluting with 0 to 40% EtOAc in hexanes, to give the desired product (0.30 g, 90%).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[C:5]([O:15][CH3:16])=[C:6]([C:12](=[O:14])[CH3:13])[CH:7]=[C:8]([Cl:11])[C:9]=1[CH3:10]>CO>[Br:3][C:4]1[C:5]([O:15][CH3:16])=[C:6]([CH:12]([OH:14])[CH3:13])[CH:7]=[C:8]([Cl:11])[C:9]=1[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C1C)Cl)C(C)=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with sat. NaHCO3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0 to 40% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1C)Cl)C(C)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 19.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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